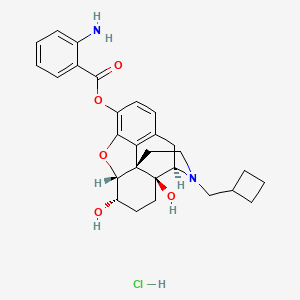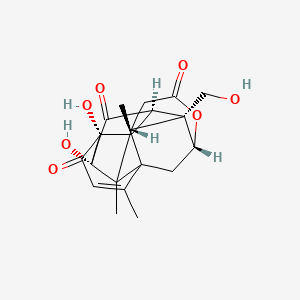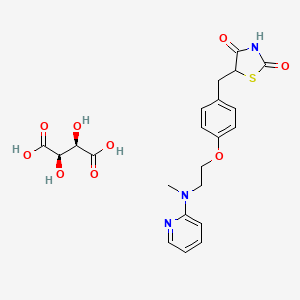
Rosiglitazone tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosiglitazone tartrate is a thiazolidinedione class compound used primarily as an anti-diabetic drug. It is marketed under the brand name Avandia and is used to improve glycemic control in adults with type 2 diabetes mellitus. This compound works by increasing the body’s sensitivity to insulin, thereby helping to control blood sugar levels .
準備方法
The synthesis of rosiglitazone tartrate involves several steps, starting from commercially available materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The synthetic route includes cyclization, alkylation, etherification, condensation, and reduction reactions. The optimal yields for these steps are 90%, 99%, 59%, 75%, and 91%, respectively . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often using water as a green solvent and avoiding column chromatography in the final steps .
化学反応の分析
Rosiglitazone tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Condensation: This reaction involves the formation of a carbon-carbon bond, often using reagents like thionyl chloride or phosphorus oxychloride
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Rosiglitazone tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of thiazolidinedione synthesis and reactivity.
Biology: Research focuses on its effects on cellular processes, including adipocyte differentiation and glucose metabolism.
Medicine: Apart from its primary use in diabetes management, this compound is being investigated for its potential benefits in treating conditions like Alzheimer’s disease, cancer, and inflammatory diseases .
作用機序
Rosiglitazone tartrate exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. By binding to PPARγ, this compound enhances insulin sensitivity in adipose tissue, muscle, and liver cells. This leads to increased glucose uptake and decreased glucose production, thereby improving glycemic control .
類似化合物との比較
Rosiglitazone tartrate belongs to the thiazolidinedione class of drugs, which also includes pioglitazone and troglitazone. While all these compounds work by activating PPARγ, they differ in their pharmacokinetic properties and side effect profiles:
Troglitazone: Was withdrawn from the market due to severe hepatotoxicity, highlighting the importance of safety monitoring in this drug class.
This compound is unique in its specific binding affinity and selectivity for PPARγ, which contributes to its efficacy in improving insulin sensitivity .
特性
CAS番号 |
397263-86-4 |
|---|---|
分子式 |
C22H25N3O9S |
分子量 |
507.5 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.C4H6O6/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-1(3(7)8)2(6)4(9)10/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
ADQQXOGMNHWLRB-LREBCSMRSA-N |
異性体SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


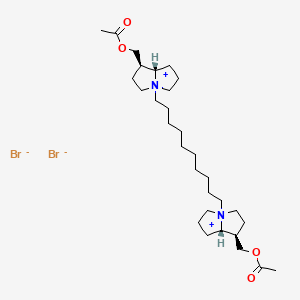
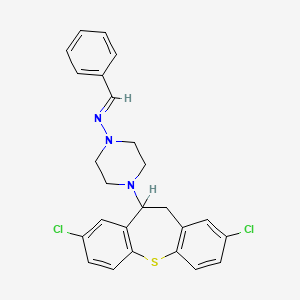
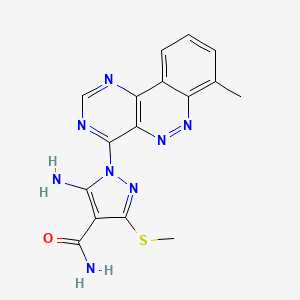
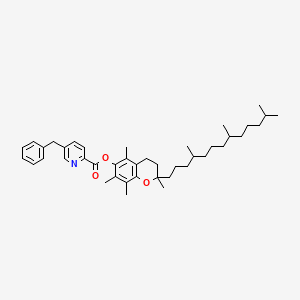
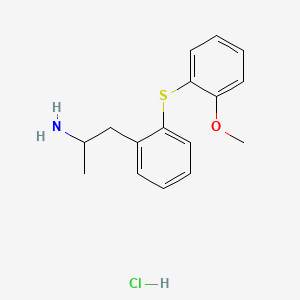

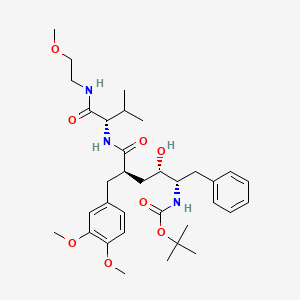

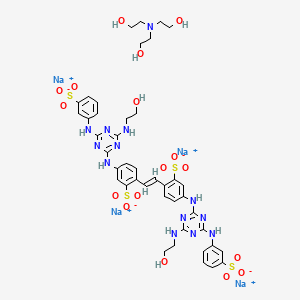
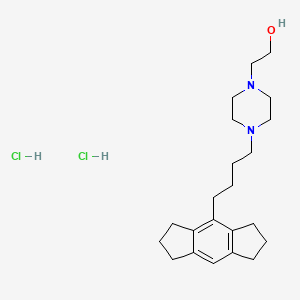
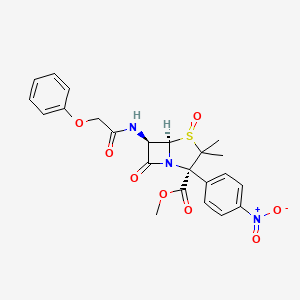
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
